2-(Chloromethyl)-4-iodo-1-methylbenzene

Description

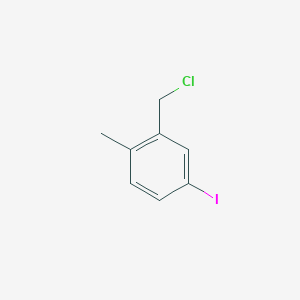

2-(Chloromethyl)-4-iodo-1-methylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with a chloromethyl group (-CH₂Cl) at position 2, an iodine atom at position 4, and a methyl group (-CH₃) at position 1. This arrangement confers unique physicochemical properties, such as enhanced electrophilicity at the chloromethyl site and steric bulk due to the iodine substituent.

Properties

CAS No. |

1261621-68-4 |

|---|---|

Molecular Formula |

C8H8ClI |

Molecular Weight |

266.50 g/mol |

IUPAC Name |

2-(chloromethyl)-4-iodo-1-methylbenzene |

InChI |

InChI=1S/C8H8ClI/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 |

InChI Key |

LRABPQDNJCKSIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CCl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(Chloromethyl)-4-iodo-1-methylbenzene

Iodination of 2-Methyl-4-chlorobenzene Derivatives

A common approach to obtain the 4-iodo substituent involves the diazotization-iodination reaction sequence starting from appropriately substituted anilines or methylbenzenes.

Example Procedure:

- Starting from 3-bromo-4-methylaniline , the compound is treated with hydrochloric acid and sodium nitrite at low temperature (0 to -10 °C) to form the diazonium salt.

- The diazonium salt is then reacted with potassium iodide in aqueous medium at temperatures ranging from 10 to 40 °C.

- The product, 2-bromo-4-iodo-1-methylbenzene, is isolated by extraction and purified by silica gel chromatography, yielding up to 92.2% under optimized conditions.

This method is well-documented and involves careful temperature control to maintain diazonium salt stability and efficient iodide substitution.

Chloromethylation of Aromatic Compounds

The chloromethylation step introduces the -CH2Cl group onto the aromatic ring, specifically at the 2-position relative to the methyl substituent.

Catalyzed Chloromethylation Using Zinc Iodide

A modern and efficient method for chloromethylation involves the use of:

- Chlorosulfonic acid and dimethoxymethane as reagents.

- Zinc iodide as a catalyst.

- The reaction is carried out in dichloromethane solvent at mild temperatures (5–10 °C).

Mechanism: Dimethoxymethane reacts with chlorosulfonic acid to generate methyl chloromethyl ether in situ, which is then activated by zinc iodide to form a chloromethyl cation. This electrophile undergoes electrophilic aromatic substitution on the aromatic ring to give the chloromethylated product.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Catalyst | 5 mol% Zinc iodide (ZnI2) |

| Reagents | Chlorosulfonic acid, dimethoxymethane |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | 5–10 °C |

| Reaction time | Approximately 0.5 hours |

| Yield | Up to 76% for various aromatic substrates |

This method is advantageous due to mild conditions, relatively high yields, and operational simplicity.

Combined Synthetic Route to this compound

A practical synthetic route to the target compound involves:

- Synthesis of 4-iodo-2-methylbenzene derivative via diazotization and iodination of the corresponding aniline precursor.

- Chloromethylation of the iodinated compound using the zinc iodide-catalyzed method described above.

This sequence allows selective functionalization, maintaining the iodine substituent while introducing the chloromethyl group at the desired position.

Comparative Data Table of Preparation Methods

Mechanistic Insights

- Diazotization-Iodination: Formation of diazonium salt from aromatic amine, followed by nucleophilic substitution by iodide ion.

- Chloromethylation: Generation of chloromethyl cation via zinc iodide-catalyzed activation of methyl chloromethyl ether intermediate; electrophilic aromatic substitution at activated aromatic positions.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-iodo-1-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

Substitution: Formation of azides, thiocyanates, and ethers.

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of deiodinated benzene derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-iodo-1-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of biochemical pathways and as a labeling reagent in molecular biology.

Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-iodo-1-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the iodine atom can participate in electrophilic aromatic substitution reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 2-(Chloromethyl)-4-iodo-1-methylbenzene and its analogs:

Physicochemical Properties

- Molecular Weight and Polarity: The iodine atom in the target compound significantly increases molecular weight (266.51 g/mol) compared to non-iodinated analogs like 2-Chloro-4-methoxy-1-methylbenzene (156.61 g/mol). This also raises polarizability, enhancing van der Waals interactions .

- Lipophilicity (LogP) : Chloromethyl and iodine substituents increase LogP (estimated >3.5 for the target), suggesting higher lipid solubility than methoxy-containing analogs (e.g., 4-Iodo-1-methoxy-2-methylbenzene, LogP ~2.5) .

- Reactivity : The chloromethyl group (-CH₂Cl) in the target compound is more reactive toward nucleophilic substitution than chloro (-Cl) or methoxy (-OCH₃) groups, enabling alkylation reactions. The iodine atom facilitates metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.